molecular formula C8H11N3O2 B6202135 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid CAS No. 1780554-07-5

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid

Cat. No. B6202135
CAS RN: 1780554-07-5
M. Wt: 181.2
InChI Key:
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid (MTHBC) is an organic compound that belongs to the family of benzotriazole carboxylic acids. It is a white, crystalline solid with a molecular weight of about 200 g/mol and a melting point of about 151°C. MTHBC has been used in various scientific research applications and is known for its biochemical and physiological effects.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has been used in various scientific research applications, such as in the synthesis of other organic compounds, as a catalyst in organic synthesis, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins, as well as in the study of cancer cells.

Mechanism of Action

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid is known to act as an inhibitor of enzymes, specifically those involved in the metabolism of carbohydrates. It has been shown to inhibit the activity of enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase. In addition, 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism.
Biochemical and Physiological Effects
2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has been shown to have antioxidant and anti-apoptotic effects, as well as to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. In addition, 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid has a low toxicity and is non-irritating to the skin and eyes. However, 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid is not soluble in organic solvents, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid. These include further investigation into its effects on cancer cells, its potential as an antioxidant, and its potential use in drug delivery systems. In addition, further research could be conducted into its potential use as an inhibitor of enzymes involved in carbohydrate and fatty acid metabolism. Finally, further research could be conducted into its potential use in the synthesis of other organic compounds.

Synthesis Methods

2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole (MTHB) with acetic anhydride in the presence of pyridine. This yields 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-acetate (MTHBA). The second step involves the reaction of MTHBA with hydrochloric acid in the presence of a catalyst, such as sodium hydroxide. This yields 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid involves the condensation of 2-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid with formaldehyde followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid", "Formaldehyde", "Hydrogen gas", "Palladium on carbon catalyst", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid with formaldehyde in methanol in the presence of a catalyst such as p-toluenesulfonic acid to yield the corresponding imine.", "Step 2: Reduction of the imine using hydrogen gas in the presence of a palladium on carbon catalyst to yield the target compound, 2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid." ] }

CAS RN

1780554-07-5

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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